molecular formula C5H9NO2 B8686861 N-[(Oxolan-2-yl)methylidene]hydroxylamine

N-[(Oxolan-2-yl)methylidene]hydroxylamine

Cat. No.: B8686861
M. Wt: 115.13 g/mol
InChI Key: XONNUSQKKOZKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Oxolan-2-yl)methylidene]hydroxylamine is an organic compound with the molecular formula C5H9NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The oxime functional group is characterized by the presence of a nitrogen atom bonded to a hydroxyl group and a carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(Oxolan-2-yl)methylidene]hydroxylamine can be synthesized through the reaction of tetrahydrofuran-2-carbaldehyde with hydroxylamine. The reaction typically occurs under mild conditions, with the aldehyde group reacting with hydroxylamine to form the oxime. The reaction can be carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production of tetrahydrofuran-2-carbaldehyde oxime may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Additionally, purification steps, such as recrystallization or distillation, may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-[(Oxolan-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Oxolan-2-yl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile, participating in reactions that modify biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Oxolan-2-yl)methylidene]hydroxylamine is unique due to the presence of both the tetrahydrofuran ring and the oxime functional group.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

N-(oxolan-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H9NO2/c7-6-4-5-2-1-3-8-5/h4-5,7H,1-3H2

InChI Key

XONNUSQKKOZKSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.